molecular formula C20H19BrN4O3S B5205906 2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

Cat. No.: B5205906
M. Wt: 475.4 g/mol
InChI Key: WDKUMVFZPNHYFL-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a propylsulfanyl group attached to a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Benzoxazepine Core: : The synthesis begins with the formation of the benzoxazepine core through a cyclization reaction. This step often involves the use of a suitable precursor, such as a substituted aniline, which undergoes cyclization in the presence of a cyclizing agent like phosphorus oxychloride (POCl3).

  • Introduction of the Triazino Group: : The next step involves the introduction of the triazino group onto the benzoxazepine core. This is typically achieved through a nucleophilic substitution reaction, where a suitable triazine derivative reacts with the benzoxazepine intermediate.

  • Bromination and Methoxylation: : The bromine atom and methoxy group are introduced through selective bromination and methoxylation reactions. Bromination is often carried out using bromine or a brominating agent like N-bromosuccinimide (NBS), while methoxylation is achieved using methanol in the presence of a base.

  • Introduction of the Propylsulfanyl Group: : The final step involves the introduction of the propylsulfanyl group through a thiolation reaction. This is typically achieved by reacting the intermediate with a suitable thiol reagent, such as propylthiol, in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the bromine atom, leading to the formation of debrominated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

  • Materials Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Biological Research: : The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable probe in biochemical studies.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound targets specific enzymes and receptors, such as kinases and G-protein-coupled receptors (GPCRs), modulating their activity.

  • Pathways Involved: : The compound influences various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-6-methoxy-2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate
  • 4-Bromo-2-ethoxy-6-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

Uniqueness

2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-bromo-6-methoxy-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c1-3-8-29-20-23-19-16(24-25-20)12-6-4-5-7-14(12)22-18(28-19)11-9-13(21)17(26)15(10-11)27-2/h4-7,9-10,18,22,26H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUMVFZPNHYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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